molecular formula C200H234N78Na20O140P20 B613831 Bevasiranib sodium CAS No. 849758-52-7

Bevasiranib sodium

Cat. No.: B613831
CAS No.: 849758-52-7
M. Wt: 7050 g/mol
InChI Key: JKXXLIACMWFHSH-FIIWBELYSA-A
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Description

Molecular Composition and Formula Analysis

Bevasiranib sodium is a synthetic small interfering RNA (siRNA) oligonucleotide with the molecular formula C₂₀₀H₂₃₄N₇₈Na₂₀O₁₄₀P₂₀ and a molecular weight of 7,050 g/mol . The compound consists of two 21-nucleotide RNA strands complexed with 20 sodium counterions, which neutralize the anionic phosphate backbone. The antisense strand sequence is 5′-ACCUCA CCA AGG CCA GCA CdTdT-3′ , designed to target vascular endothelial growth factor A (VEGF-A) mRNA for degradation via RNA interference.

Key structural features include:

  • Phosphodiester backbone : Each nucleotide is linked via 3′→5′ phosphodiester bonds, contributing to the molecule’s polyanionic character.
  • Sodium counterions : Critical for stabilizing the tertiary structure and enhancing solubility in aqueous solutions.
  • Terminal thymidine residues : The 3′ end features two deoxythymidine (dT) nucleotides, a common modification to reduce nuclease susceptibility.

The sodium salt form distinguishes this compound from its parent compound (Bevasiranib, CID 70695616), which lacks counterions and has a molecular weight of 6,610 g/mol .

Three-Dimensional Conformational Studies

This compound adopts an A-form RNA helix conformation, characterized by a compact right-handed double helix with 11 base pairs per turn and a rise of 2.6 Å per base pair. This structure contrasts with the B-form DNA helix, which has 10.5 base pairs per turn and a rise of 3.4 Å (Table 1).

Table 1: Structural comparison of A-form RNA (this compound) and B-form DNA

Parameter A-Form RNA (this compound) B-Form DNA
Helix sense Right-handed Right-handed
Base pairs per turn 11 10.5
Rise per base pair 2.6 Å 3.4 Å
Major groove Narrow, deep Wide, moderate depth
Inclination of base pairs +19° to helix axis −1.2° to helix axis

Experimental challenges in resolving its full 3D structure arise from its large size (200 carbon atoms) and conformational flexibility. Computational modeling suggests that sodium ions induce minor groove compression, stabilizing the A-form geometry by neutralizing repulsive forces between phosphate groups.

Sodium Counterion Interactions and Stability

The 20 sodium ions in this compound play a dual role:

  • Electrostatic stabilization : Sodium ions (Na⁺) neutralize the negatively charged phosphate backbone, reducing intramolecular repulsion and preventing aggregation.
  • Hydration shell modulation : Na⁺ ions coordinate with water molecules to form a dense hydration layer around the RNA, enhancing solubility and protecting against enzymatic degradation.

Studies comparing monovalent cations reveal that Na⁺ preferentially binds to phosphate groups with higher affinity than K⁺ due to its smaller hydrated radius (3.6 Å vs. 4.4 Å). This results in stronger stabilization of the A-form helix, as demonstrated by molecular dynamics simulations showing a 9 kcal/mol free energy difference in favor of Na⁺-stabilized structures.

Key interactions :

  • Phosphate coordination : Each Na⁺ ion interacts with 4–6 oxygen atoms from adjacent phosphate groups, forming transient ionic bonds.
  • Major groove occupancy : A subset of Na⁺ ions localizes to the major groove, stabilizing base-pairing interactions through indirect water-mediated contacts.

The structural stability of this compound is highly salt-dependent. At physiological NaCl concentrations (150 mM), the compound maintains 95% integrity over 72 hours, whereas K⁺-rich environments reduce stability by 20% due to weaker ion-RNA interactions.

Properties

CAS No.

849758-52-7

Molecular Formula

C200H234N78Na20O140P20

Molecular Weight

7050 g/mol

IUPAC Name

rAdo-P-rCyd-P-rCyd-P-rUrd-P-rCyd-P-rAdo-P-rCyd-P-rCyd-P-rAdo-P-rAdo-P-rGuo-P-rGuo-P-rCyd-P-rCyd-P-rAdo-P-rGuo-P-rCyd-P-rAdo-P-rCyd-P-dThd-P-dThd.20Na+

InChI Key

JKXXLIACMWFHSH-FIIWBELYSA-A

sequence

ACCUCACCAAGGCCAGCACNN

Origin of Product

United States

Scientific Research Applications

Age-Related Macular Degeneration (AMD)

Bevasiranib has been primarily studied for its efficacy in treating wet AMD. Clinical trials have demonstrated its potential as a maintenance therapy following initial treatments with other anti-VEGF agents such as ranibizumab (Lucentis).

  • Clinical Trials : A Phase III trial evaluated bevasiranib as a maintenance therapy after three injections of ranibizumab. The study aimed to compare the efficacy of bevasiranib administered every 8 or 12 weeks against continued ranibizumab treatment every 4 weeks . However, this trial was ultimately discontinued due to insufficient evidence supporting its long-term efficacy.

Diabetic Retinopathy

Beyond AMD, bevasiranib has also been investigated for diabetic retinopathy, where VEGF plays a significant role in disease progression. The potential application in this area remains largely exploratory, with ongoing preclinical studies examining its effectiveness .

Pharmacokinetics

Bevasiranib is administered via intra-vitreal injection, allowing direct delivery to the eye. Key pharmacokinetic findings include:

  • Distribution : Following administration, bevasiranib is well-distributed within ocular tissues, including the retina and retinal pigment epithelium .
  • Stability : The drug shows resistance to degradation by tissue nucleases, which is crucial for maintaining therapeutic levels in the eye .

Case Studies and Research Findings

Several studies have provided insights into the clinical application of bevasiranib:

  • Efficacy in Animal Models : Research has shown that bevasiranib effectively suppresses choroidal neovascularization (CNV) in animal models, suggesting its potential effectiveness in human patients .
  • Safety Profile : Initial studies indicated that bevasiranib was generally well-tolerated with a safety profile comparable to existing therapies . However, further investigations are necessary to fully understand long-term safety implications.

Summary of Clinical Trial Data

Study TypeConditionPhaseFindings
Phase IIIWet AMDDiscontinuedCompared maintenance therapy with bevasiranib vs. ranibizumab; insufficient evidence for efficacy
PreclinicalDiabetic RetinopathyOngoingInvestigating effects on retinal health and VEGF levels

Comparison with Similar Compounds

Clinical Development :

  • Phase I/II Trials : Demonstrated safety, tolerability, and dose-dependent biological activity, including reduced macular thickness and inhibition of neovascularization .
  • Phase III Trials: The COBALT (Combining Bevasiranib and Lucentis Therapy) study evaluated Bevasiranib as a maintenance therapy (administered every 8–12 weeks) alongside monthly ranibizumab. Preliminary data suggested that >30% of patients achieved ≥3-line visual acuity improvement compared to ranibizumab monotherapy . However, the trial was terminated in 2009 due to failure to meet primary efficacy endpoints and safety concerns .

Key Challenges :

  • Delayed onset of action (6+ weeks), necessitating combination with rapid-acting anti-VEGF agents .
Table 1: Mechanism and Target Comparison
Compound Class Target Mechanism of Action
Bevasiranib sodium siRNA VEGF mRNA Degrades VEGF mRNA, inhibiting synthesis
Ranibizumab (Lucentis) Monoclonal antibody VEGF-A protein Binds and neutralizes extracellular VEGF-A
Bevacizumab (Avastin) Monoclonal antibody VEGF-A protein Off-label use; similar to ranibizumab
Pegaptanib (Macugen) RNA aptamer VEGF165 isoform Binds VEGF165, preventing receptor binding
AGN211745 (sirna-027) siRNA VEGFR1 (FLT1) mRNA Silences VEGFR1, reducing angiogenesis
Table 2: Clinical Efficacy and Dosing
Compound Dosing Frequency Key Trial Outcomes Limitations
This compound Every 8–12 weeks Phase II: Reduced macular thickness; Phase III: Terminated (efficacy/safety) Delayed onset; requires combination therapy
Ranibizumab Monthly MARINA/ANCHOR: >90% stabilized vision; 30–40% ≥3-line gain Frequent injections; high cost
Bevacizumab Monthly CATT Trial: Non-inferior to ranibizumab Off-label use; systemic safety concerns
AGN211745 Undisclosed Preclinical: Reduced VEGFR1 expression Limited clinical data; development halted
Key Differentiators

Mechanistic Approach: Bevasiranib uniquely targets VEGF synthesis at the mRNA level, whereas monoclonal antibodies (ranibizumab/bevacizumab) and aptamers (pegaptanib) act on extracellular VEGF . AGN211745 diverges further by silencing VEGFR1, a VEGF receptor . Preclinical models suggest siRNA agents like Bevasiranib may regress existing neovascularization when combined with anti-VEGF antibodies .

Dosing Advantages :

  • Bevasiranib’s prolonged suppression of VEGF synthesis theoretically permits less frequent dosing (8–12 weeks vs. monthly for ranibizumab) . However, its delayed efficacy necessitated combination regimens, complicating clinical utility .

In contrast, bevacizumab carries risks of systemic VEGF inhibition (e.g., hypertension, thromboembolism) .

Clinical Outcomes :

  • While ranibizumab remains the gold standard (90% vision stabilization), Bevasiranib’s Phase II data suggested comparable biological activity but failed to translate into Phase III success . AGN211745, though promising preclinically, lacked robust clinical validation .

Preparation Methods

Solid-Phase Synthesis

The process begins with the sequential coupling of nucleotide phosphoramidites to a controlled pore glass (CPG) support. Each cycle involves:

  • Deprotection : Removal of the 5′-dimethoxytrityl (DMT) group using trichloroacetic acid (TCA) in dichloromethane.

  • Coupling : Activation of the incoming phosphoramidite with 1H-tetrazole, facilitating bond formation with the growing oligonucleotide chain.

  • Capping : Acetylation of unreacted hydroxyl groups to prevent deletion sequences.

  • Oxidation : Conversion of the phosphite triester to a phosphate triester using iodine/water/pyridine.

Key modifications in bevasiranib include:

  • 2′-O-Methyl (2′-OMe) groups on alternating ribose residues to reduce nuclease degradation.

  • Phosphorothioate (PS) linkages at terminal positions to enhance serum stability.

Table 1: Synthesis Parameters for this compound

ParameterSpecificationReference
Support MatrixCPG (500 Å pore size)
Phosphoramidite Type2′-OMe-modified RNA phosphoramidites
Coupling Efficiency>99.5% per step
Deprotection Time3 min per cycle

Purification and Characterization

Post-synthesis, the crude oligonucleotide undergoes purification via anion-exchange high-performance liquid chromatography (AEX-HPLC). The process utilizes:

  • Column : Dionex DNAPac PA-100 (4 × 250 mm)

  • Mobile Phase : Linear gradient of 25 mM Tris-HCl (pH 8.0) to 1 M NaCl over 30 minutes.

  • Detection : UV absorbance at 260 nm.

Mass spectrometry (MALDI-TOF) confirms the molecular weight (calculated: 6,842 Da; observed: 6,840 ± 2 Da). Purity thresholds exceed 95% as per ICH guidelines.

Formulation for Intravitreal Administration

The final drug product is formulated as a sterile, preservative-free solution for intravitreal injection. Critical steps include:

Solution Preparation

This compound is dissolved in 5% dextrose in water (D5W) at a concentration of 40 mg/mL. The solution is filtered through a 0.2 μm polyethersulfone (PES) membrane to ensure sterility.

Table 2: Formulation Components

ComponentFunctionConcentrationReference
This compoundActive pharmaceutical ingredient40 mg/mL
DextroseTonicity adjuster5% w/v
Water for InjectionSolventq.s. to 1 mL

Stability Considerations

The formulation demonstrates stability for 24 months at -20°C, with no detectable degradation (<2% over 12 months at 2–8°C).

Analytical Methods for Quality Control

Locked Nucleic Acid Enzyme-Linked Immunosorbent Assay (LNA-ELISA)

This quantitative method detects intact bevasiranib in biological matrices:

  • Probe Hybridization : Template probe (5′-GAA TAG CGA A+A AC+ CTC +AC C+A AG+ GCC +AG C+A C-3′) binds to bevasiranib.

  • Signal Amplification : Digoxigenin-labeled ligation probe enables colorimetric detection via alkaline phosphatase.

Table 3: LNA-ELISA Performance Characteristics

ParameterValueReference
Linear Range0.5–40 μg/mL
Intra-Assay CV<8%
Recovery in Vitreous92–107%

Biodistribution Studies

Radio-labeled ³H-bevasiranib (specific activity: 4–20 μCi/mg) is used to assess ocular pharmacokinetics. Post-intravitreal injection in rabbits, retinal concentrations reach 1.2 μg/g within 1 hour.

Scalability and Manufacturing Challenges

Transitioning from laboratory-scale to GMP production presents challenges:

  • Cost of Modified Phosphoramidites : 2′-OMe and PS modifications increase raw material costs by ~300% compared to unmodified RNA.

  • Sterility Assurance : Terminal filtration through 0.2 μm membranes requires validation against Brevundimonas diminuta (ATCC 19146).

Patent Considerations

OPKO Health’s U.S. Patent 7,423,141 covers critical aspects of bevasiranib preparation, including:

  • Sequence-specific siRNA design (5′-CUGAUGAGCUCCAUCAUGCdTdT-3′).

  • Lyophilization-reconstitution protocols for extended shelf-life .

Q & A

Q. What is the molecular mechanism of Bevasiranib sodium in inhibiting VEGF pathways, and how does this influence experimental design in preclinical studies?

this compound is a small interfering RNA (siRNA) therapeutic that targets vascular endothelial growth factor (VEGF) mRNA, preventing its translation into protein. This mechanism reduces VEGF production at the transcriptional level, unlike monoclonal antibodies (e.g., ranibizumab) that neutralize existing VEGF. Preclinical studies should focus on quantifying VEGF mRNA suppression via RT-PCR or RNA sequencing, retinal biodistribution using fluorescent tagging, and temporal efficacy analysis due to the lag time required for pre-existing VEGF to dissipate . Animal models (e.g., murine neovascularization) must account for siRNA delivery methods, as naked siRNA in humans may differ from transfection-agent-assisted delivery in animals .

Q. How were Phase III clinical trials (e.g., COBALT) for Bevasiranib structured to evaluate efficacy in wet AMD, and what were their primary endpoints?

The COBALT trial (NCT00499590) compared Bevasiranib (administered every 8 or 12 weeks) against ranibizumab (every 4 weeks) in wet AMD patients. Primary endpoints included changes in visual acuity (ETDRS letters) and optical coherence tomography (OCT)-measured retinal thickness. The trial aimed to assess Bevasiranib’s potential as a maintenance therapy after initial ranibizumab loading doses. However, it was terminated early due to insufficient efficacy, highlighting the importance of power calculations and interim data monitoring in trial design .

Q. What outcome measures and statistical approaches were used in the RACE Study for diabetic macular edema (DME)?

The RACE Study (NCT00306904) evaluated Bevasiranib’s efficacy in DME using OCT thickness and visual acuity as primary endpoints. Despite no significant short-term changes, post-hoc analysis revealed delayed reductions in retinal thickening at 4–8 weeks, underscoring the need for longitudinal endpoints in siRNA trials. Researchers should incorporate mixed-effects models to account for time-lagged responses and use sensitivity analyses to distinguish drug effects from natural disease variability .

Advanced Research Questions

Q. How can contradictory findings between Phase II and III trials of Bevasiranib be methodologically reconciled?

Phase II trials (e.g., C.A.R.E.) reported dose-dependent reductions in choroidal neovascularization (CNV) lesion growth and favorable safety profiles , while Phase III trials failed to meet primary endpoints . Key factors include:

  • Trial Design Differences : Phase II lacked placebo arms, relying on historical controls, whereas Phase III used active comparators (ranibizumab).
  • Endpoint Timing : siRNA’s delayed onset (6+ weeks) may require extended observation periods beyond traditional anti-VEGF trial frameworks .
  • Combination Therapy : Phase III tested Bevasiranib as adjunctive therapy, introducing confounding variables in efficacy attribution . Researchers should conduct meta-analyses adjusting for these variables and use adaptive trial designs to optimize dosing schedules.

Q. What methodological considerations are critical when designing combination therapies involving Bevasiranib and anti-VEGF agents?

Combination strategies (e.g., Bevasiranib + ranibizumab) must address:

  • Mechanistic Synergy : siRNA inhibits VEGF production, while antibodies neutralize existing VEGF. Preclinical models should quantify residual VEGF levels post-treatment .
  • Dosing Intervals : Phase III data suggested Bevasiranib’s prolonged effect (8–12 weeks) could reduce injection frequency, but overlapping pharmacokinetic profiles require staggered dosing to avoid antagonism .
  • Safety Monitoring : Despite no systemic exposure in Phase I/II , combination trials should include rigorous monitoring for off-target RNA interference and immune activation .

Q. What are the key challenges in optimizing siRNA delivery systems for Bevasiranib, and how do preclinical findings inform clinical translation?

Preclinical studies in mice and rabbits demonstrated effective retinal biodistribution using transfection agents , but clinical trials used naked siRNA, resulting in suboptimal delivery . Researchers should:

  • Compare Delivery Methods : Nanoparticle encapsulation vs. lipid-based carriers to enhance cellular uptake.
  • Assess Off-Target Effects : Genome-wide transcriptome analysis to identify unintended gene silencing, as seen in in vitro models .
  • Monitor Long-Term Efficacy : siRNA’s transient effect necessitates repeat dosing, but prolonged use may trigger immune responses (e.g., TLR3 activation) .

Methodological Recommendations

  • Addressing Efficacy Lag : Incorporate staggered dosing and extended follow-up periods (≥12 weeks) in trial protocols .
  • Analyzing Contradictions : Use causal inference models to adjust for differences in trial populations and endpoints .
  • Enhancing Delivery : Prioritize preclinical testing of siRNA carriers (e.g., lipid nanoparticles) to improve retinal bioavailability .

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